N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is an organic compound classified as a thiazole derivative, which is characterized by a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound features a nitrophenyl group and an acetamide group attached to the thiazole ring, contributing to its unique chemical properties and biological activities. Thiazole derivatives are widely recognized for their applications in medicinal chemistry, agrochemicals, and material science .
The compound is cataloged under the identifier 53101-19-2 in various chemical databases, including PubChem and Benchchem, which provide detailed information regarding its synthesis, properties, and potential applications.
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves several key steps:
The reaction conditions may vary, but they often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. The synthesis can also be scaled up for industrial production using continuous flow reactors, which optimize yield and purity while adhering to green chemistry principles.
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has a molecular formula of C11H10N3O3S. Its structure includes:
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas for reduction. The substitution reactions may involve nucleophiles such as amines or thiols.
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide exhibits biological activity primarily through its antimicrobial properties. As a derivative of 1,3-thiadiazole, it interacts with microbial cells by disrupting their biochemical pathways.
The compound has been shown to inhibit the growth of various microorganisms including Escherichia coli, Bacillus mycoides, and Candida albicans. Its mode of action likely involves interference with essential cellular processes leading to cell death or growth inhibition .
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is typically presented as a crystalline solid. Specific melting points or boiling points are not universally reported but can vary based on purity and synthesis methods.
The compound's reactivity is influenced by the presence of both the nitrophenyl and thiazole groups, allowing it to participate in various chemical transformations. Its solubility profile generally indicates moderate solubility in polar solvents like ethanol.
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has diverse applications across several scientific fields:
This compound exemplifies the significance of thiazole derivatives in modern chemistry due to their versatile applications and biological relevance.
Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, was first synthesized by Hantzsch and Weber in 1887 and later structurally characterized by Popp in 1889 [1] [4]. Its inherent aromaticity—stronger than imidazole or oxazole—and dipole moment of 1.61D facilitate diverse biological interactions [1] [4]. Historically, thiazole emerged as a privileged scaffold in antimicrobial therapy with sulfathiazole (approved in 1941), which revolutionized staphylococcal infection treatment [1]. The 20th century witnessed systematic expansion of thiazole-based drugs, including the β-lactam antibiotic cephalosporin (cefotaxime, ceftriaxone) and antifungal agents like abafungin [1] [2]. By 2021, over 18 FDA-approved drugs incorporated the thiazole nucleus, spanning antimicrobials (cefiderocol, 2019), anticancer agents (alpelisib, 2019), and antivirals (cobicistat, 2018) [2] [7]. This evolution underscores thiazole’s versatility in addressing drug resistance and unmet medical needs.
Table 1: Milestone Thiazole-Based Therapeutics
Drug (Approval Year) | Therapeutic Category | Key Clinical Application |
---|---|---|
Sulfathiazole (1941) | Antibacterial | Staphylococcal infections |
Cefotaxime (1980) | β-Lactam antibiotic | Gram-negative bacterial infections |
Abafungin (2007) | Antifungal | Topical fungal infections |
Cefiderocol (2019) | Siderophore antibiotic | Multidrug-resistant Gram-negative bacteria |
Alpelisib (2019) | Anticancer (PI3Kα inhibitor) | PIK3CA-mutated breast cancer |
The bioactivity of thiazole derivatives is critically modulated by substituents at the 4- and 2-positions. The 4-nitrophenyl group introduces strong electron-withdrawing properties, enhancing electrophilicity and dipole moment. This promotes:
Conversely, the acetamide moiety at C2 contributes to:
Table 2: Structure-Activity Relationship (SAR) of Key Substituents
Substituent Position | Chemical Feature | Biological Consequence |
---|---|---|
C4 (4-Nitrophenyl) | Strong electron-withdrawing (-I, -M effects) | Enhanced membrane permeability; ROS generation |
C2 (Acetamide) | H-bond acceptor (C=O); Moderate lipophilicity | Target specificity; Metabolic stability |
N1 (Thiazole nitrogen) | Sp² hybridization; Basic character | Coordination with metal ions in enzyme active sites |
In N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide, these groups synergize to create a planar, conjugated system. This architecture is optimized for intercalation into DNA or inhibition of microbial enzymes like dihydropteroate synthase, as demonstrated in analogues like d1–d9 [3] [8].
This compound exemplifies strategic molecular hybridization to combat drug resistance. Its design integrates three validated pharmacophores:
Antimicrobial Rationale:Thiazoles inhibit microbial DNA gyrase and cell wall synthesis. The nitrophenyl group enhances activity against Gram-positive pathogens (e.g., S. aureus) by promoting compound accumulation within cells. Derivatives like d1–d3 exhibit MIC values of 2–8 µg/mL against resistant bacterial strains, outperforming standard sulfonamides [3] [8].
Anticancer Rationale:The compound’s mechanism involves dual targeting:
Table 3: Mechanistic Targets and Resistance Overcoming Strategies
Therapeutic Area | Primary Molecular Targets | Resistance Mitigation Approach |
---|---|---|
Antimicrobial | Dihydropteroate synthase; DNA gyrase | Bypasses efflux pump mechanisms |
Anticancer | EGFR/VEGFR2 kinases; Topoisomerase II | Induces ROS-mediated apoptosis in multidrug-resistant cells |
Molecular docking confirms high-affinity binding (−8.13 to −9.85 kcal/mol) with bacterial dihydrofolate reductase (PDB:1JIJ) and estrogen receptors (PDB:3ERT), validating its dual therapeutic utility [3] [8]. This positions the compound as a versatile scaffold for combating evolving pathogens and malignancies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1